

molecular weight of 3,5-Difluoro-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name:	3,5-Difluoro-4-(trifluoromethyl)aniline
Cat. No.:	B050958

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Technical Guide: 3,5-Difluoro-4-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3,5-Difluoro-4-(trifluoromethyl)aniline**, a key fluorinated building block in various scientific and industrial applications. The document details its chemical properties, synthesis, and significant applications, with a focus on its role in medicinal chemistry and material science.

Core Chemical and Physical Properties

3,5-Difluoro-4-(trifluoromethyl)aniline is an aromatic amine distinguished by its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring. [1] This structure imparts distinct electronic and steric properties that are highly valuable in the synthesis of complex molecules.[1] The presence of five fluorine atoms enhances its electronegativity and lipophilicity, which can improve the metabolic stability and membrane permeability of derivative compounds, making it a sought-after intermediate in pharmaceutical development.[1]

The key quantitative data for this compound are summarized in the table below.

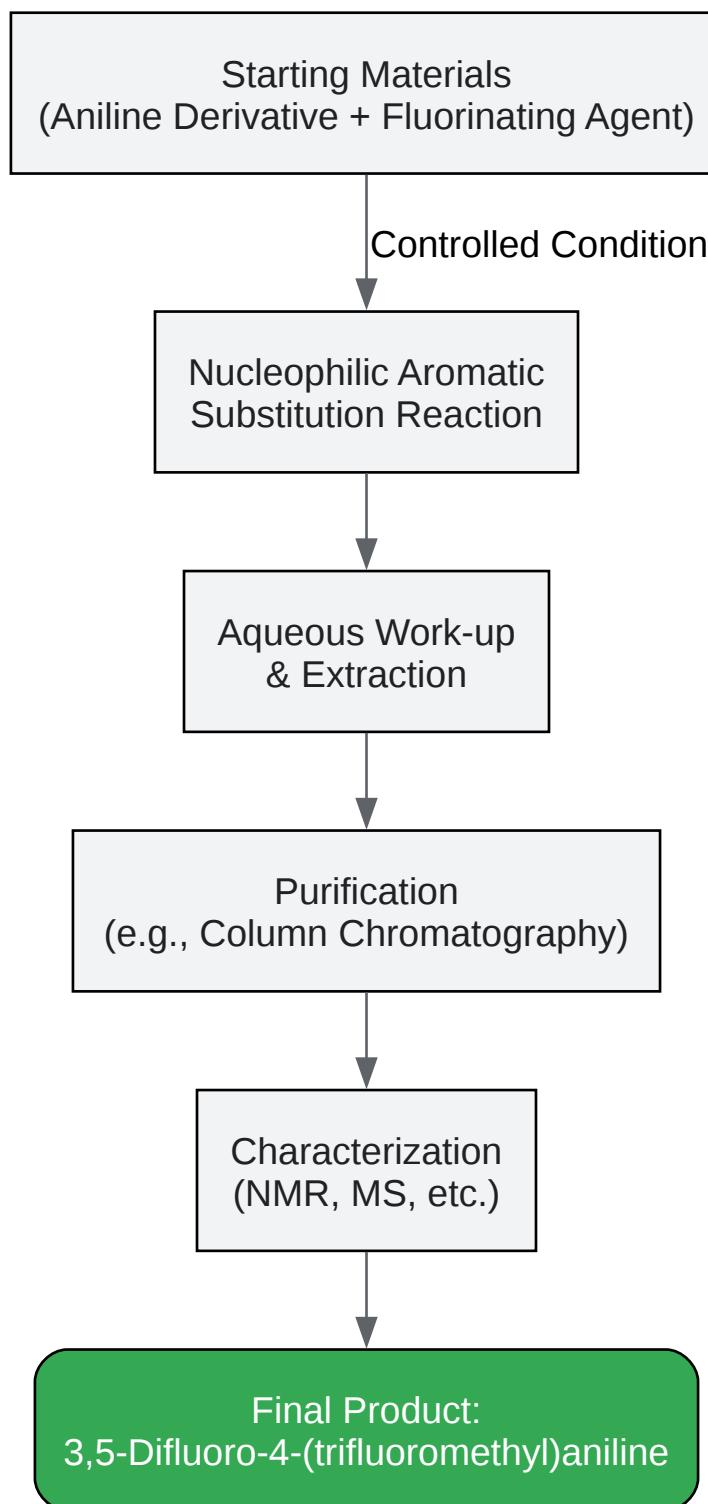
Property	Value	Source
IUPAC Name	3,5-difluoro-4-(trifluoromethyl)aniline	[1]
CAS Number	123950-44-7	[1]
Molecular Formula	C ₇ H ₄ F ₅ N	[1]
Molecular Weight	197.1 g/mol	[1]
Canonical SMILES	C1=C(C=C(C(=C1F)C(F)(F)F)F)N	[1]
InChI	InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11,12)/h1-2H,13H2	[1]
InChI Key	YJWFKYOOAXZKQA-UHFFFAOYSA-N	[1]

Synthesis and Characterization

The synthesis of **3,5-Difluoro-4-(trifluoromethyl)aniline** is most commonly achieved through nucleophilic aromatic substitution.[\[1\]](#) This process generally involves reacting a suitable aniline derivative with a fluorinating agent under controlled reaction conditions to introduce the fluoro groups onto the aromatic ring. Computational modeling using density functional theory (DFT) has been employed to study the transition states and elucidate the mechanistic details of these substitution reactions.[\[1\]](#)

General Experimental Workflow

The logical workflow for a typical synthesis and purification process is outlined below. This process ensures the formation of the desired product, followed by its isolation and verification of purity.



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Caption: Conceptual workflow for the synthesis and purification of **3,5-Difluoro-4-(trifluoromethyl)aniline**.

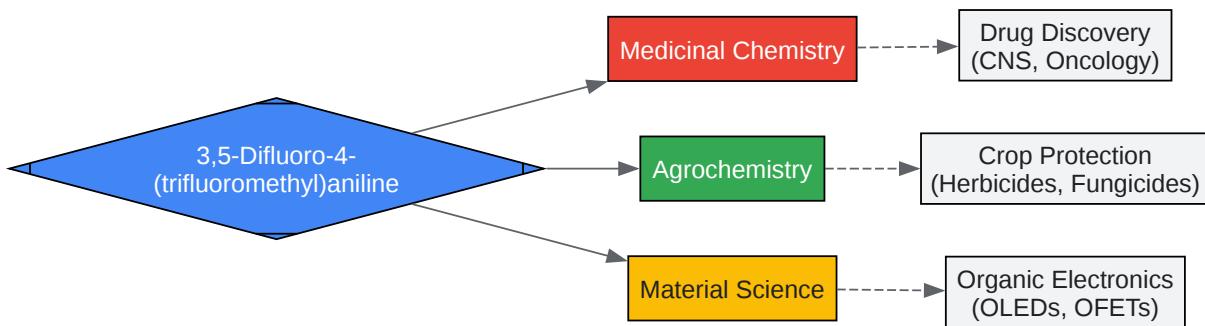
Experimental Protocol: Conceptual Nucleophilic Aromatic Substitution

Below is a generalized protocol illustrating a common synthetic approach. Note: This is a conceptual methodology and must be adapted and optimized based on specific laboratory conditions and safety protocols.

- **Reaction Setup:** A suitable aniline precursor is dissolved in an appropriate polar aprotic solvent (e.g., DMF, DMSO) in a reaction vessel under an inert atmosphere (e.g., Nitrogen, Argon).
- **Addition of Reagents:** A fluorinating agent is added portion-wise to the solution. The reaction temperature is carefully controlled, often requiring cooling to manage exothermic processes.
- **Reaction Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Quenching and Extraction:** Upon completion, the reaction is carefully quenched with water or a suitable aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na_2SO_4).
- **Purification:** The crude product is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure compound.
- **Characterization:** The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications and Biological Relevance

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a versatile building block in several high-value R&D areas.[\[1\]](#)

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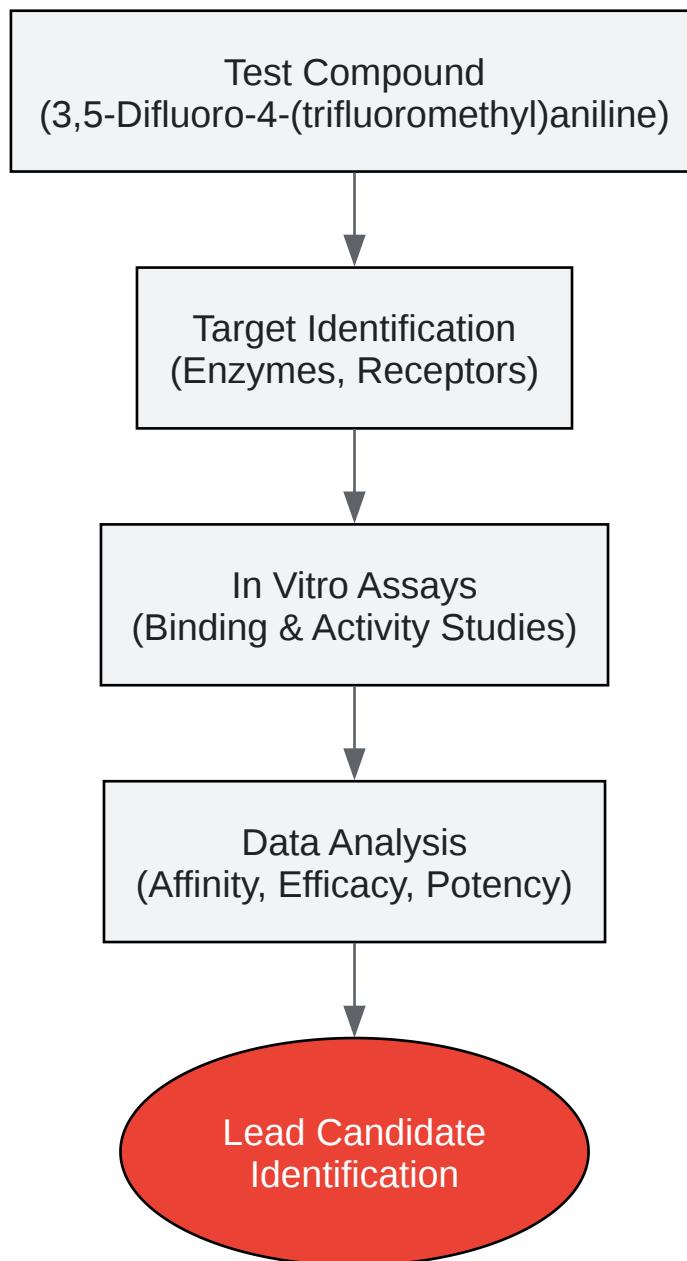
Caption: Key application areas for **3,5-Difluoro-4-(trifluoromethyl)aniline**.

- Medicinal Chemistry: It serves as a precursor for pharmaceuticals where enhanced properties like bioavailability and metabolic stability are desired.^[1] It is particularly explored for developing novel therapeutics targeting central nervous system (CNS) disorders and for oncology applications.^[1]
- Agrochemistry: The introduction of fluorine can enhance the biological activity of molecules, making them potent candidates for new agrochemicals.^[1] This compound is explored for its potential herbicidal and fungicidal properties.^[1]
- Material Science: The strong electron-withdrawing nature of the substituents gives this molecule interesting electronic properties.^[1] This makes it a candidate for the development of advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).^[1]

Biological Activity and Interaction Studies

Research into **3,5-Difluoro-4-(trifluoromethyl)aniline** indicates potential biological activity, which is a subject of ongoing investigation.^[1] Interaction studies, including enzyme assays and receptor binding studies, are crucial for understanding its mechanism of action and potential therapeutic applications.^[1] These studies help elucidate its binding affinity with various biological targets and inform its development in drug discovery pipelines.^[1]

The logical progression for evaluating the biological potential of a compound like this is outlined below.



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Caption: Logical workflow for biological activity screening.

Safety and Handling

Preliminary research indicates that **3,5-Difluoro-4-(trifluoromethyl)aniline** may exhibit acute toxicity upon ingestion or skin contact.^[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood. Users should consult the relevant Safety Data Sheet (SDS) for detailed handling and disposal information.

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References

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